Glyceryl 1-caprylate dicaprate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glyceryl 1-caprylate dicaprate is a chemical compound with the molecular formula C29H54O6. It is a type of glycerol ester formed by the esterification of glycerol with caprylic acid and capric acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and scientific research. It is commonly used as an emulsifier, surfactant, and solubilizer .

Mecanismo De Acción

Target of Action

Glyceryl 1-caprylate dicaprate is a type of medium-chain triglyceride . Its primary targets are the cells of the gastrointestinal tract, where it acts as a permeation enhancer . These enhancers increase the permeability of the intestinal epithelium, allowing for improved absorption of certain pharmaceuticals .

Mode of Action

The compound interacts with the cells of the intestinal epithelium, altering their permeability . This is achieved by modifying the cell membrane’s lipid structure, which allows for increased absorption of certain substances

Biochemical Pathways

By enhancing permeability, it facilitates the passage of these substances into the bloodstream, thereby influencing their bioavailability .

Pharmacokinetics

As a permeation enhancer, it is known to influence the adme properties of other substances . By increasing intestinal permeability, it can enhance the absorption and subsequent distribution of co-administered pharmaceuticals .

Result of Action

The primary result of this compound’s action is the enhanced absorption of certain pharmaceuticals in the gastrointestinal tract . This can lead to increased bioavailability of these substances, potentially improving their therapeutic efficacy .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as pH, presence of other substances, and the health of the intestinal epithelium can all impact the compound’s efficacy as a permeation enhancer

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyceryl 1-caprylate dicaprate is synthesized through the esterification of glycerol with caprylic acid and capric acid. The reaction typically involves heating glycerol with the fatty acids in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation and filtration to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Glyceryl 1-caprylate dicaprate can undergo various chemical reactions, including hydrolysis, oxidation, and transesterification.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and the corresponding fatty acids.

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol in the presence of a catalyst, such as sodium methoxide.

Major Products Formed:

- Hydrolysis: Glycerol, Caprylic Acid, Capric Acid

- Oxidation: Carboxylic Acids

- Transesterification: New Ester Compounds .

Aplicaciones Científicas De Investigación

Glyceryl 1-caprylate dicaprate has diverse applications in scientific research:

Percutaneous Penetration Enhancement: It enhances the penetration of active ingredients through the skin, making it valuable in topical formulations.

Antimicrobial Activity: It exhibits antimicrobial properties, making it useful as a preservative in cosmetic and pharmaceutical formulations.

Excipient Applications: It is used as an excipient in creams, lotions, and other topical formulations due to its emollient and emulsifying properties.

Comparación Con Compuestos Similares

- Glyceryl Caprylate

- Glyceryl Caprate

- Glyceryl Tricaprylate

- Glyceryl Tricaprate

Comparison: Glyceryl 1-caprylate dicaprate is unique due to its specific combination of caprylic and capric acid esters, which provide a balance of antimicrobial and emollient properties. Compared to glyceryl caprylate and glyceryl caprate, it offers enhanced solubilizing and emulsifying capabilities. Glyceryl tricaprylate and glyceryl tricaprate, on the other hand, have higher molecular weights and may not be as effective in certain applications requiring lower viscosity .

Actividad Biológica

Glyceryl 1-caprylate dicaprate, a glycerol ester derived from caprylic acid, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article examines the compound's biological activity, supported by research findings, data tables, and case studies.

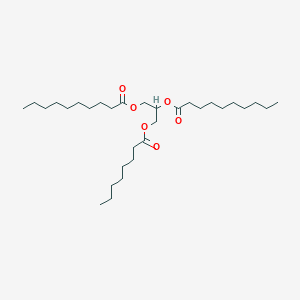

Chemical Structure and Properties

This compound (C31H58O6) is a diester formed from glycerol and two molecules of caprylic acid. Its structure contributes to its unique properties, including its solubility in oils and ability to act as a surfactant.

Antimicrobial Activity

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of this compound against various pathogens, including bacteria, yeast, and molds. This makes it a potential candidate for use as a natural preservative in cosmetic formulations.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.5% | |

| Candida albicans | 0.25% | |

| Aspergillus niger | 0.5% |

The MIC values indicate the lowest concentration of this compound required to inhibit the growth of these microorganisms.

The antimicrobial action of this compound is believed to occur through several mechanisms:

- Disruption of microbial cell membranes due to its surfactant properties.

- Inhibition of enzyme activity essential for bacterial metabolism.

- Interference with the synthesis of cell wall components in fungi .

Safety and Toxicology

Safety assessments have indicated that this compound is well-tolerated in cosmetic applications. Studies report minimal irritation potential and low toxicity levels:

- Skin Irritation : Classified as minimally irritating in animal studies .

- Oral Toxicity : The acute oral LD50 is estimated to be greater than 25 g/kg in rats, indicating low toxicity .

Case Study 1: Cosmetic Formulation

A study evaluated the incorporation of this compound in a facial cream aimed at enhancing skin hydration while providing antimicrobial protection. The formulation was tested on human volunteers over four weeks, showing significant improvements in skin moisture levels and reduced microbial counts on the skin surface.

Case Study 2: Food Preservation

In another study, this compound was assessed for its potential as a food preservative. When added to meat products, it effectively inhibited the growth of spoilage bacteria while maintaining product quality over an extended shelf life.

Propiedades

IUPAC Name |

(2-decanoyloxy-3-octanoyloxypropyl) decanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXIGZKRZJQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.